Neladenoson dalanate hydrochloride
Overview
Description
Neladenoson dalanate HCl is a potent, selective, orally acitve partial adenosine A1 receptor (A1AR) agonist (EC50=0.1 nM) for the treatment of chronic heart failure.
Scientific Research Applications
Cardiovascular Therapies
Neladenoson dalanate hydrochloride has been identified as a promising candidate for cardiovascular therapies. The compound is a prodrug of a partial adenosine A1 receptor agonist, which exhibits potential for the chronic treatment of heart diseases. Adenosine, known for its role in protecting and regenerating injured ischemic tissues, has implications in myocardial pathologies related to ischemia and reperfusion injury. This compound offers cardioprotection without sedative effects or cardiac atrioventricular blocks, overcoming limitations of full A1 receptor agonists (Meibom et al., 2017).
Heart Failure Treatment
This compound's efficacy in patients with heart failure with reduced ejection fraction (HFrEF) has been investigated. Its effects on cardiac structure and function, along with clinical outcomes and safety, have been subjects of clinical trials. These studies aim to understand the dose-response effect of neladenoson dalanate on heart failure (Voors et al., 2019).
Safety and Tolerability
The safety and tolerability of neladenoson dalanate in heart failure patients have been assessed through pilot studies. It was found to be safe in small pilot studies, with no atrioventricular conduction disorders or neurological side effects observed. These findings are crucial for advancing its use in heart failure treatment (Voors et al., 2017).
Impact on Exercise Capacity
Neladenoson dalanate's effect on exercise capacity among patients with heart failure with preserved ejection fraction (HFpEF) has been studied. This was a key area of investigation to determine if neladenoson improves exercise capacity, physical activity, cardiac biomarkers, and quality of life in HFpEF patients (Shah et al., 2019).
Pharmacological Insights
Research into the pharmacological aspects of neladenoson dalanate focuses on its efficacy and side-effect profile, comparing it with other adenosine receptor agonists. This includes investigating its biased agonism as a mechanism for A1 receptor-mediated cardioprotection that is hemodynamically safe (Rueda et al., 2021).
Properties
CAS No. |
1239235-25-6 |
---|---|
Molecular Formula |
C35H35Cl2N7O4S2 |
Molecular Weight |
752.73 |
IUPAC Name |
2-[4-[2-[[2-(4-chlorophenyl)-1,3-thiazol-4-yl]methylsulfanyl]-3,5-dicyano-6-pyrrolidin-1-ylpyridin-4-yl]phenoxy]ethyl (2S)-2-[[(2S)-2-aminopropanoyl]amino]propanoate;hydrochloride |
InChI |
InChI=1S/C35H34ClN7O4S2.ClH/c1-21(39)32(44)40-22(2)35(45)47-16-15-46-27-11-7-23(8-12-27)30-28(17-37)31(43-13-3-4-14-43)42-34(29(30)18-38)49-20-26-19-48-33(41-26)24-5-9-25(36)10-6-24;/h5-12,19,21-22H,3-4,13-16,20,39H2,1-2H3,(H,40,44);1H/t21-,22-;/m0./s1 |
InChI Key |
CZZKREIGVLUWPU-VROPFNGYSA-N |
SMILES |
CC(C(=O)NC(C)C(=O)OCCOC1=CC=C(C=C1)C2=C(C(=NC(=C2C#N)SCC3=CSC(=N3)C4=CC=C(C=C4)Cl)N5CCCC5)C#N)N.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Neladenoson dalanate hydrochloride; |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.